N-Methyl-5-fluorodeoxycytidine
Description
Structure
3D Structure
Properties
CAS No. |
2248-73-9 |
|---|---|
Molecular Formula |
C10H14FN3O4 |
Molecular Weight |
259.23 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-12-9-5(11)3-14(10(17)13-9)8-2-6(16)7(4-15)18-8/h3,6-8,15-16H,2,4H2,1H3,(H,12,13,17)/t6-,7+,8+/m0/s1 |
InChI Key |
SPWIGPQVICYSOT-XLPZGREQSA-N |
Isomeric SMILES |
CNC1=NC(=O)N(C=C1F)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CNC1=NC(=O)N(C=C1F)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Metabolic and Enzymatic Pathways of 5 Fluoro 2 Deoxycytidine
Enzymatic Conversion Pathways of 5-Fluoro-2'-deoxycytidine (B1672315)
5-Fluoro-2'-deoxycytidine (FdCyd) is metabolized into its active form, 5-fluoro-2'-deoxyuridylate (FdUMP), through two primary enzymatic pathways. nih.govnih.gov One pathway involves the sequential action of deoxycytidine kinase and deoxycytidylate deaminase. nih.govnih.gov The alternative pathway is catalyzed by cytidine (B196190) deaminase and thymidine (B127349) kinase. nih.govnih.gov
Deoxycytidine Kinase Phosphorylation Pathway
Deoxycytidine kinase (dCK) is a pivotal enzyme in the activation of FdCyd. nih.gov This enzyme phosphorylates FdCyd to form 5-fluoro-2'-deoxycytidylate (FdCMP). aacrjournals.org This phosphorylation is a rate-limiting step in the nucleoside salvage pathway, which converts preformed nucleosides into their monophosphate forms. wikipedia.org The efficiency of this conversion can be influenced by the intracellular concentrations of other nucleotides. nih.gov
Role of Deoxycytidylate Deaminase in Metabolism
Following the phosphorylation of FdCyd to FdCMP by deoxycytidine kinase, the enzyme deoxycytidylate deaminase plays a crucial role. nih.govnih.gov This enzyme catalyzes the deamination of FdCMP to generate the potent thymidylate synthetase inhibitor, 5-fluoro-2'-deoxyuridylate (FdUMP). nih.govnih.govaacrjournals.org This sequential reaction is a key part of one of the two major pathways for FdCyd's metabolic activation. nih.govnih.gov
Formation of Active Metabolites from 5-Fluoro-2'-deoxycytidine
The biological activity of 5-Fluoro-2'-deoxycytidine is dependent on its conversion to active metabolites that can interfere with cellular processes.
5-Fluoro-2'-deoxycytidylate (FdCMP) Formation
The initial step in one of the primary activation pathways of FdCyd is its phosphorylation to 5-Fluoro-2'-deoxycytidylate (FdCMP). aacrjournals.org This reaction is catalyzed by the enzyme deoxycytidine kinase. aacrjournals.org FdCMP itself can act as an inhibitor of thymidylate synthase (TS), although it is considered a slow, tight-binding inhibitor. nih.gov
5-Fluoro-2'-deoxyuridylate (FdUMP) Generation
The major active metabolite of FdCyd is 5-fluoro-2'-deoxyuridylate (FdUMP). nih.govnih.govcancer.gov FdUMP is a potent inhibitor of thymidylate synthetase. nih.govnih.gov Its formation can occur through two distinct routes. In the first pathway, FdCyd is phosphorylated to FdCMP by deoxycytidine kinase, which is then deaminated by deoxycytidylate deaminase to yield FdUMP. nih.govnih.govaacrjournals.org In the second pathway, FdCyd is first deaminated by cytidine deaminase to form 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd), which is subsequently phosphorylated by thymidine kinase to generate FdUMP. nih.govnih.gov
Interactive Data Tables
Table 1: Key Enzymes in the Metabolism of 5-Fluoro-2'-deoxycytidine
| Enzyme | Abbreviation | Function |
| Deoxycytidine Kinase | dCK | Phosphorylates 5-Fluoro-2'-deoxycytidine to 5-Fluoro-2'-deoxycytidylate. |
| Cytidine Deaminase | CDA | Deaminates 5-Fluoro-2'-deoxycytidine to 5-fluoro-2'-deoxyuridine. |
| Deoxycytidylate Deaminase | Deaminates 5-Fluoro-2'-deoxycytidylate to 5-fluoro-2'-deoxyuridylate. | |
| Thymidine Kinase | Phosphorylates 5-fluoro-2'-deoxyuridine to 5-fluoro-2'-deoxyuridylate. |
Table 2: Metabolites of 5-Fluoro-2'-deoxycytidine
| Metabolite | Abbreviation | Formation Pathway |
| 5-Fluoro-2'-deoxycytidylate | FdCMP | Phosphorylation of 5-Fluoro-2'-deoxycytidine by deoxycytidine kinase. |
| 5-fluoro-2'-deoxyuridine | FdUrd | Deamination of 5-Fluoro-2'-deoxycytidine by cytidine deaminase. |
| 5-fluoro-2'-deoxyuridylate | FdUMP | Deamination of FdCMP by deoxycytidylate deaminase OR Phosphorylation of FdUrd by thymidine kinase. |
| 5-fluorouracil (B62378) | 5-FU | Conversion from 5-fluoro-2'-deoxyuridine. |
Interconversion with 5-Fluoro-2'-deoxyuridine (FdUrd) and 5-Fluorouracil (5-FU) Metabolites
The metabolic pathways of FdCyd are intricately linked with the metabolism of other key fluoropyrimidines, namely 5-Fluoro-2'-deoxyuridine (FdUrd) and 5-Fluorouracil (5-FU). As described above, FdCyd can be directly converted to FdUrd through the action of cytidine deaminase. aacrjournals.orgnih.gov
FdUrd itself is a key intermediate that can be further metabolized. It can be cleaved by thymidine phosphorylase to release the base, 5-Fluorouracil (5-FU). aacrjournals.org 5-FU is a widely used chemotherapeutic agent that can be anabolized through various pathways to its active metabolites, including FdUMP, fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP), which exert their cytotoxic effects by inhibiting DNA and RNA synthesis. aacrjournals.org
Conversely, 5-FU can also be converted to FdUrd. This occurs through a reaction with deoxyribose-1-phosphate, a process catalyzed by thymidine phosphorylase. Therefore, a dynamic equilibrium and interconversion exist between these fluoropyrimidine metabolites, with the direction of these reactions being influenced by the cellular concentrations of the substrates and the activity of the involved enzymes. In vivo, FdCyd is rapidly and sequentially converted to FdUrd and then to 5-FU. johnshopkins.edu
The metabolic interconversion pathways are summarized in the table below:
| Precursor Compound | Enzyme | Resulting Metabolite |
| 5-Fluoro-2'-deoxycytidine (FdCyd) | Cytidine Deaminase | 5-Fluoro-2'-deoxyuridine (FdUrd) |
| 5-Fluoro-2'-deoxyuridine (FdUrd) | Thymidine Phosphorylase | 5-Fluorouracil (5-FU) |
| 5-Fluorouracil (5-FU) | Thymidine Phosphorylase | 5-Fluoro-2'-deoxyuridine (FdUrd) |
This table illustrates the key enzymatic reactions involved in the interconversion of FdCyd, FdUrd, and 5-FU.
Enzyme Specificity and Substrate Affinity Studies
The efficiency of the metabolic activation and catabolism of fluoropyrimidine nucleosides like FdCyd is highly dependent on the specificity and affinity of the involved enzymes for these analogs as substrates.
Cytidine Deaminase: This enzyme plays a crucial role in the catabolism of FdCyd to the less potent FdUrd. nih.gov The activity of cytidine deaminase is a key determinant of the bioavailability and therapeutic efficacy of FdCyd. The presence of a methyl group on the exocyclic amine of N-Methyl-5-fluorodeoxycytidine would likely render it a poor substrate for cytidine deaminase. This is because the enzyme's active site is tailored to accommodate the hydrogen atoms of the amino group of cytidine, and the bulky methyl group would likely cause steric hindrance, preventing efficient binding and catalysis.
Deoxycytidylate Deaminase: This enzyme catalyzes the conversion of FdCMP to the active metabolite FdUMP. The substrate for this enzyme is the phosphorylated form of FdCyd. Therefore, the impact of N-methylation would depend on whether this compound can be phosphorylated in the first place. If N-Methyl-FdCMP is formed, its ability to act as a substrate for deoxycytidylate deaminase would need to be experimentally determined.
Thymidine Kinase and Thymidine Phosphorylase: These enzymes are involved in the metabolism of FdUrd and its interconversion with 5-FU. The specificity of these enzymes for N-methylated analogs of their natural substrates is not well-documented.
The following table summarizes the key enzymes involved in the metabolism of FdCyd and the potential impact of N-methylation on their activity with this compound as a substrate.
| Enzyme | Role in FdCyd Metabolism | Likely Impact of N-Methylation on Substrate Activity | Rationale |
| Deoxycytidine Kinase (dCK) | Phosphorylates FdCyd to FdCMP | Potentially reduced affinity | The N-methyl group may cause steric hindrance, affecting the overall conformation and binding to the active site. |
| Cytidine Deaminase | Deaminates FdCyd to FdUrd | Likely a poor substrate | The bulky methyl group on the exocyclic amine is expected to prevent efficient binding to the enzyme's active site. |
| Deoxycytidylate Deaminase | Deaminates FdCMP to FdUMP | Unknown, dependent on prior phosphorylation | The effect would depend on whether N-Methyl-FdCMP can be formed and how the N-methyl group influences binding to this enzyme. |
| Thymidine Kinase | Phosphorylates FdUrd to FdUMP | Not directly applicable unless N-Methyl-FdUrd is formed | This enzyme acts on the deaminated product of FdCyd. |
| Thymidine Phosphorylase | Cleaves FdUrd to 5-FU | Not directly applicable unless N-Methyl-FdUrd is formed | This enzyme acts on the deaminated product of FdCyd. |
This table provides a hypothetical assessment of the impact of N-methylation on the enzymatic processing of this compound, based on the known metabolism of FdCyd and general principles of enzyme-substrate interactions.
Molecular Mechanisms of Action of 5 Fluoro 2 Deoxycytidine
Inhibition of DNA Methyltransferases by 5-Fluoro-2'-deoxycytidine (B1672315)
The primary mechanism of action for FdCyd involves the inhibition of DNA methyltransferases, enzymes responsible for adding methyl groups to DNA, a key process in epigenetic regulation. medchemexpress.comnih.govtandfonline.comaacrjournals.org Hypermethylation of tumor suppressor genes is a known contributor to cancer, and FdCyd's ability to inhibit this process is a key aspect of its activity. nih.govtandfonline.com
For FdCyd to exert its inhibitory effect, it must first be incorporated into DNA. aacrjournals.orgwikipedia.orgoup.com Once inside the cell, it is metabolized into its triphosphate form, which can then be integrated into the DNA strand during replication. wikipedia.orgashpublications.org The presence of the fluorine atom at the C5 position of the cytosine ring is crucial. DNA methyltransferases recognize this modified base as a substrate and initiate the methylation process, which involves the formation of a covalent bond between the enzyme and the cytosine base. nih.govtandfonline.comwikipedia.org However, the fluorine at the C5 position prevents the subsequent reaction step, leading to the irreversible trapping of the DNA methyltransferase on the DNA. oup.comresearchgate.netplos.org This covalent complex formation effectively sequesters the enzyme, preventing it from methylating other sites in the genome. tandfonline.complos.org
The inhibition of DNA methyltransferases by FdCyd is a classic example of mechanism-based inhibition. glpbio.comnih.gov The catalytic mechanism of these enzymes involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring. This is followed by the transfer of a methyl group from S-adenosyl methionine to the C5 position. The final step is a β-elimination reaction that resolves the covalent intermediate and releases the active enzyme. The presence of the highly electronegative fluorine atom at the C5 position prevents this β-elimination from occurring. plos.org This stalls the catalytic cycle, leaving the enzyme covalently and irreversibly bound to the DNA. researchgate.netplos.org
Interaction with DNA Replication and Repair Machinery
In addition to its direct effects on DNA methyltransferases, FdCyd and its metabolites also interact with the cellular machinery responsible for DNA replication and repair.
Table 1: Kinetic Parameters of 5-Fluoro-2'-deoxycytidine 5'-triphosphate with DNA Polymerases
| DNA Polymerase | Apparent Km (μM) |
| Alpha | 7.7 nih.gov |
| Beta | 8.8 nih.gov |
This table summarizes the apparent Michaelis constant (Km) values for 5-fluoro-2'-deoxycytidine 5'-triphosphate with DNA polymerases alpha and beta from calf thymus, indicating its efficiency as a substrate.
FdCyd can influence the intracellular pools of nucleotides. nih.gov One of its metabolites, 5-fluoro-2'-deoxyuridylate, is a potent inhibitor of thymidylate synthetase, an enzyme crucial for the synthesis of deoxythymidine monophosphate. nih.gov Inhibition of this enzyme leads to a depletion of thymidine (B127349) triphosphate, which in turn inhibits DNA synthesis. cancer.gov FdCyd treatment has been shown to induce a G2/M phase cell cycle arrest in cancer cells. medchemexpress.comnih.govscirp.org This arrest is often associated with the activation of the DNA damage response pathway, suggesting that the incorporation of the analog or the subsequent inhibition of DNA methylation is recognized by the cell as a form of DNA damage. medchemexpress.comnih.govmedchemexpress.com
Interference with DNA Repair Pathways
Once incorporated into the DNA strand, 5-Fluoro-2'-deoxycytidine can trigger the cell's DNA damage response pathways. nih.govmedchemexpress.com This activation can lead to cell cycle arrest, typically at the G2/M checkpoint, thereby inhibiting cell proliferation. nih.govmedchemexpress.com The presence of the fluorine atom at the C5 position of the cytosine ring is a key feature. During the DNA methylation process, this fluorine atom proves to be a poor leaving group, which obstructs the final step of the methyl transfer reaction. tandfonline.com This leads to the formation of a stable, covalent complex between the DNA methyltransferase (DNMT) enzyme and the DNA. tandfonline.communi.cz The trapping of DNMTs on the DNA not only prevents further methylation but can also be recognized by the cell as a form of DNA damage, thus initiating repair mechanisms. nih.govtandfonline.com Studies have shown that the incorporation of 5-FU, a metabolite of FdCyd, into DNA leads to the excision of these residues, further implicating DNA repair processes in its mechanism of action. aacrjournals.orggrantome.com
Comparative Mechanistic Studies with Other Nucleoside Analogs
The mechanism of FdCyd can be better understood when compared and contrasted with other nucleoside analogs that also interfere with DNA methylation and synthesis.
Distinction from 5-Azacytidine (B1684299) and 5-Aza-2'-deoxycytidine
5-Azacytidine and its deoxyribose analog, 5-Aza-2'-deoxycytidine (Decitabine), are well-known inhibitors of DNA methylation. researchgate.netnih.gov Like FdCyd, they become incorporated into DNA during replication. tandfonline.communi.cz The primary distinction lies in the nature of the atom at the 5th position of the pyrimidine (B1678525) ring. In 5-Azacytidine and Decitabine, a nitrogen atom replaces the carbon at this position. muni.czwikipedia.org When a DNMT attempts to methylate this altered base, a covalent bond is formed. wikipedia.org However, the subsequent beta-elimination step, which would normally resolve this bond, cannot occur because of the nitrogen atom at C5. muni.czwikipedia.org This results in an irreversible covalent trapping of the DNMT enzyme on the DNA. muni.czplos.org
While FdCyd also forms a covalent complex, the mechanism hinges on the poor leaving group nature of fluorine rather than the fundamental inability to perform beta-elimination due to a nitrogen substitution. tandfonline.com Another key difference is that 5-azacytidine, being a ribonucleoside, is incorporated more readily into RNA, which can lead to the disassembly of polyribosomes and inhibition of protein synthesis. tandfonline.comwikipedia.org In contrast, 5-aza-2'-deoxycytidine is exclusively incorporated into DNA. wikipedia.orgnih.gov
| Feature | 5-Fluoro-2'-deoxycytidine | 5-Azacytidine | 5-Aza-2'-deoxycytidine (Decitabine) |
| Modification | Fluorine at C5 position | Nitrogen at C5 position | Nitrogen at C5 position |
| Primary Target | DNA | RNA and DNA | DNA |
| DNMT Inhibition | Forms a covalent complex due to the fluorine being a poor leaving group. tandfonline.com | Forms an irreversible covalent complex by preventing beta-elimination. muni.czwikipedia.org | Forms an irreversible covalent complex by preventing beta-elimination. muni.czwikipedia.org |
| Incorporation | Incorporated into DNA. aacrjournals.org | Incorporated into RNA and to a lesser extent, DNA. tandfonline.comwikipedia.org | Incorporated exclusively into DNA. wikipedia.orgnih.gov |
Comparison with Zebularine's Mechanism of Action
Zebularine (B1662112) is another cytidine (B196190) analog that acts as a DNMT inhibitor. plos.orgnih.gov A significant difference from FdCyd is that the covalent complex formed between zebularine-containing DNA and DNMTs is reversible. researchgate.netnih.govnih.gov Research indicates that while zebularine increases the binding affinity of DNMTs to DNA even more so than FdCyd, the complex can eventually dissociate. researchgate.netplos.orgnih.gov Furthermore, no methylation reaction occurs when zebularine is present in the DNA. researchgate.netnih.govnih.gov Zebularine's inhibitory action stems from stabilizing the binding of DNMTs to DNA, which hinders the methylation process and reduces the enzyme's dissociation rate, effectively trapping it without forming an irreversible bond. researchgate.netnih.govnih.gov This contrasts with the irreversible covalent adduct formed by FdCyd. muni.cznih.gov
| Feature | 5-Fluoro-2'-deoxycytidine | Zebularine |
| Covalent Complex with DNMT | Forms an irreversible covalent complex. muni.cznih.gov | Forms a reversible covalent complex. researchgate.netnih.govnih.gov |
| DNA Binding Affinity | Increases DNMT affinity for DNA. plos.org | Shows a greater increase in DNMT affinity for DNA compared to FdCyd. researchgate.netplos.orgnih.gov |
| Methylation Reaction | The methylation process is initiated but stalls at the final step. tandfonline.com | No methylation reaction occurs. researchgate.netnih.govnih.gov |
| Inhibition Mechanism | Traps DNMT through an irreversible covalent bond. tandfonline.communi.cz | Stabilizes DNMT binding, hindering methylation and decreasing dissociation. researchgate.netnih.govnih.gov |
Differences from 5-Fluorouracil (B62378) and its Derivatives
5-Fluorouracil (5-FU) is a widely used antimetabolite. wikipedia.org FdCyd can be considered a prodrug of 5-FU, as it can be converted to 5-FU through deamination. aacrjournals.orgcancer.gov The primary mechanism of 5-FU involves its conversion to several active metabolites, including 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP) and 5-fluorouridine (B13573) triphosphate (FUTP). cancer.govpatsnap.com FdUMP is a potent inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis. wikipedia.orgpatsnap.comwikipedia.org This inhibition leads to a depletion of thymidine, which is necessary for DNA replication, causing "thymineless death" in rapidly dividing cells. wikipedia.org FUTP can be incorporated into RNA, disrupting RNA processing and function. cancer.govpatsnap.com
While FdCyd can also lead to the formation of FdUMP, it has a distinct mechanism of action through its direct incorporation into DNA and subsequent inhibition of DNMTs. aacrjournals.orgaacrjournals.org This direct incorporation into the DNA backbone is a key feature that distinguishes FdCyd's effects from those of 5-FU and its other derivatives like 5-fluorodeoxyuridine (FdUrd). aacrjournals.org While 5-FU can also be incorporated into DNA, its primary cytotoxic effects are often attributed to thymidylate synthase inhibition and RNA interference. aacrjournals.orggrantome.com
| Compound | Primary Mechanism(s) of Action |
| 5-Fluoro-2'-deoxycytidine (FdCyd) | Direct incorporation into DNA leading to DNMT inhibition; conversion to FdUMP to inhibit thymidylate synthase. aacrjournals.orgaacrjournals.org |
| 5-Fluorouracil (5-FU) | Inhibition of thymidylate synthase by its metabolite FdUMP; incorporation of its metabolite FUTP into RNA. wikipedia.orgcancer.govpatsnap.com |
| 5-Fluoro-2'-deoxyuridine (FdUrd) | Primarily converted to FdUMP, which inhibits thymidylate synthase. patsnap.com |
Biochemical and Cellular Studies of 5 Fluoro 2 Deoxycytidine
Investigation of DNA Incorporation and Fidelity
A cornerstone of FdCyd research is its ability to be incorporated into the DNA of cells, a process that has been quantified and its consequences for DNA structure and stability analyzed.
Studies have demonstrated that FdCyd is incorporated into the DNA of various cancer cell lines. The extent of this incorporation can be influenced by the concentration of the compound and the duration of exposure. For instance, in human tumor cell lines, the incorporation of FdCyd into DNA has been quantified to understand its cytotoxic effects. It has been observed that the amount of FdCyd integrated into DNA correlates with the induction of apoptosis, or programmed cell death. The replacement of deoxycytidine with FdCyd in the DNA of cancer cells is a key mechanism behind its therapeutic action.
Enzyme Kinetics and Molecular Binding Studies
The interaction of FdCyd with enzymes, particularly DNA methyltransferases, is a critical aspect of its biological activity. Kinetic analyses and binding studies have elucidated the nature of these interactions.
FdCyd-substituted DNA exhibits a high binding affinity for DNA methyltransferases. Specifically, the enzyme DNMT1, which is responsible for maintaining methylation patterns after DNA replication, is strongly attracted to and covalently trapped by DNA containing FdCyd. This high-affinity binding is due to the mechanism-based inhibition caused by the fluorine atom, which leads to the formation of a stable covalent complex between the enzyme and the DNA. This effectively sequesters the enzyme, preventing it from carrying out its normal functions.
Kinetic studies have provided a detailed understanding of the interactions between DNA methyltransferases and FdCyd-containing DNA. The covalent trapping of the enzyme is an irreversible process that follows specific kinetic parameters. Research has shown that the rate of this trapping is dependent on the concentration of both the enzyme and the FdCyd-substituted DNA. These kinetic analyses have been crucial in confirming the mechanism-based inhibition model and in quantifying the efficiency of FdCyd as a DNMT inhibitor.
Cellular Responses to 5-Fluoro-2'-deoxycytidine (B1672315)
The incorporation of FdCyd into DNA and its interaction with enzymes trigger a cascade of cellular responses, ultimately leading to cytotoxicity in cancer cells.
The primary cellular response to FdCyd is the induction of DNA damage. The formation of covalent complexes between DNMTs and DNA, along with the incorporation of the analog itself, leads to the activation of DNA damage response pathways. This, in turn, can lead to cell cycle arrest, allowing the cell time to repair the damage, or if the damage is too severe, it can trigger apoptosis. Studies have shown that FdCyd treatment leads to a significant increase in markers of apoptosis, such as caspase activation. Furthermore, the depletion of active DNMTs due to trapping leads to genome-wide demethylation, which can reactivate tumor suppressor genes that were silenced by hypermethylation, contributing to the anti-cancer effects of the compound.
Cell Cycle Perturbations and Growth Inhibition
5-Fluoro-2'-deoxycytidine (FdCyd), a fluoropyrimidine nucleoside analogue, is a known inhibitor of DNA methyltransferase (DNMT) and demonstrates potent growth inhibition in various cancer cell lines. medchemexpress.comnih.gov Its cytotoxic effects are largely attributed to the inhibition of thymidylate synthetase, which is evident by the reversal of this toxicity with thymidine (B127349). nih.gov
Studies have shown that FdCyd can induce cell cycle arrest, a key mechanism of its antitumor activity. medchemexpress.com In the human colon cancer cell line HCT116, FdCyd treatment leads to an arrest in the G2/M phase of the cell cycle. medchemexpress.com This is accompanied by an increased expression of Cyclin B1, a protein that accumulates during the G2/M phase. medchemexpress.com The G2/M checkpoint arrest is mediated through the activation of the DNA damage response pathway. nih.gov
Furthermore, FdCyd has been observed to inhibit the growth of pancreatic cancer AsPC-1 and hepatocellular carcinoma LCL-PI 11 cell lines in a dose- and time-dependent manner. kne-publishing.com The IC50 value, the concentration at which 50% of cell growth is inhibited, was found to be approximately 1 μM for both cell lines. kne-publishing.com In another study involving the colon cancer HCT-116 cell line, the IC50 for FdCyd was determined to be 1.72 ± 0.23 μM at 24 hours and 1.63 ± 0.21 μM at 48 hours. brieflands.com
The growth inhibitory effects of FdCyd have also been documented in human hepatocellular carcinoma cell lines Hep3B, SMMC-7721, and HA22T/VGH, where it induced significant cell growth inhibition in a dose-dependent manner. mui.ac.irresearchgate.netnih.gov Similarly, studies on a human tumor cell strain, H.Ep. #1, have demonstrated growth inhibition by FdCyd, which could be reversed by thymidine. aacrjournals.org In murine leukemia L5178Y cells, FdCyd showed marked antiproliferative activity, with its effects being almost completely abolished by the simultaneous addition of thymidine or deoxyuridine. jst.go.jp
Table 1: IC50 Values of 5-Fluoro-2'-deoxycytidine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Time Point | Reference |
|---|---|---|---|---|
| AsPC-1 | Pancreatic Cancer | ~1 | Not Specified | kne-publishing.com |
| LCL-PI 11 | Hepatocellular Carcinoma | ~1 | Not Specified | kne-publishing.com |
| HCT-116 | Colon Cancer | 1.72 ± 0.23 | 24 hours | brieflands.com |
| HCT-116 | Colon Cancer | 1.63 ± 0.21 | 48 hours | brieflands.com |
Gene Expression and Epigenetic Reversal Studies
As a DNA methyltransferase inhibitor, 5-Fluoro-2'-deoxycytidine has the ability to reverse epigenetic silencing of tumor suppressor genes caused by hypermethylation. kne-publishing.comscielo.br Aberrant DNA methylation in the promoter region of genes is a common epigenetic alteration in many cancers, leading to the silencing of tumor suppressor genes (TSGs). kne-publishing.comscielo.br
In a study on pancreatic cancer AsPC-1 and hepatocellular carcinoma LCL-PI 11 cell lines, FdCyd treatment led to a significant decrease in the expression of DNA methyltransferases 1, 3a, and 3b. kne-publishing.com Concurrently, it significantly increased the expression of the tumor suppressor genes p16INK4a, p14ARF, and p15INK4b. kne-publishing.com These genes are part of the INK4b/ARF/INK4a locus and are crucial cell cycle inhibitors. kne-publishing.com
Similarly, in the human breast cancer cell line MDA-MB-231, FdCyd was shown to induce the re-expression of genes that were silenced by hypermethylation. aacrjournals.org Out of 18 tumor suppressor and growth regulatory genes examined, 8 were not expressed in these cells. aacrjournals.org After treatment with 1 μM FdCyd for up to four weeks, 6 of these 8 silenced genes were re-expressed. aacrjournals.org Specifically, the expression of RARB and HIN-1 was induced 8- to 10-fold after treatment with 10 μM FdCyd for four weeks. aacrjournals.org Furthermore, demethylation of the TWIST1 gene was observed, which correlated with its re-expression. aacrjournals.org
In the colon cancer cell line HCT-116, treatment with FdCyd resulted in a significant increase in the expression of genes from the CIP/KIP family (p21CIP1, p27KIP1, and p57KIP2) and the INK4 family (p14ARF, p15INK4b, and p16INK4a), along with a decrease in DNMT1 gene expression. brieflands.com Studies on hepatocellular carcinoma cell lines (Hep3B, SMMC-7721, and HA22T/VGH) also demonstrated that FdCyd up-regulated the expression of pro-apoptotic genes like BAX, BAK, and APAF1, and down-regulated anti-apoptotic genes such as Bcl-2 and Bcl-xL. mui.ac.irnih.gov It also increased the expression of p21 and p27. mui.ac.irnih.gov
Table 2: Effect of 5-Fluoro-2'-deoxycytidine on Gene Expression
| Cell Line | Genes Upregulated | Genes Downregulated | Reference |
|---|---|---|---|
| AsPC-1, LCL-PI 11 | p16INK4a, p14ARF, p15INK4b | DNMT1, DNMT3a, DNMT3b | kne-publishing.com |
| MDA-MB-231 | RARB, HIN-1, TWIST1, and 5 other silenced genes | Not specified | aacrjournals.org |
| HCT-116 | p21CIP1, p27KIP1, p57KIP2, p14ARF, p15INK4b, p16INK4a | DNMT1 | brieflands.com |
| Hep3B, SMMC-7721, HA22T/VGH | BAX, BAK, APAF1, p21, p27 | Bcl-2, Bcl-xL | mui.ac.irnih.gov |
Cellular Models for Studying 5-Fluoro-2'-deoxycytidine Activity
A variety of human cancer cell lines have been utilized to investigate the biochemical and cellular effects of 5-Fluoro-2'-deoxycytidine. These cellular models provide a platform to understand its mechanisms of action, including its impact on cell viability, apoptosis, and gene expression.
The human pancreatic cancer cell line AsPC-1 and the hepatocellular carcinoma cell line LCL-PI 11 have been used to demonstrate the dose- and time-dependent growth inhibition and the reactivation of tumor suppressor genes by FdCyd. kne-publishing.com
The colon cancer cell line HCT-116 has been a crucial model for studying the effects of FdCyd on cell cycle arrest, particularly the G2/M phase arrest, and for investigating the activation of the DNA damage response pathway. medchemexpress.comnih.govbrieflands.com It has also been used to show the upregulation of cell cycle inhibitors and the downregulation of DNMT1. brieflands.com
The human breast cancer cell line MDA-MB-231 has been instrumental in demonstrating the epigenetic reversal capabilities of FdCyd, showing the re-expression of multiple tumor suppressor genes silenced by hypermethylation. aacrjournals.org
Hepatocellular carcinoma cell lines, including Hep3B , SMMC-7721 , and HA22T/VGH , have been employed to study the effects of FdCyd on cell growth inhibition and the modulation of genes involved in the intrinsic apoptotic pathway. mui.ac.irnih.govresearchgate.net
Other cell lines used in the study of FdCyd include the human tumor cell strain H.Ep. #1 for growth inhibition studies and the murine leukemia cell line L5178Y to understand its antiproliferative action. aacrjournals.orgjst.go.jp
Table 3: Cellular Models Used in 5-Fluoro-2'-deoxycytidine Research
| Cell Line | Type of Cancer/Origin | Key Research Focus | Reference(s) |
|---|---|---|---|
| AsPC-1 | Pancreatic Cancer | Growth inhibition, gene expression | kne-publishing.com |
| LCL-PI 11 | Hepatocellular Carcinoma | Growth inhibition, gene expression | kne-publishing.com |
| HCT-116 | Colon Cancer | Cell cycle arrest, DNA damage response, gene expression | medchemexpress.comnih.govbrieflands.com |
| MDA-MB-231 | Breast Cancer | Epigenetic reversal, gene re-expression | aacrjournals.org |
| Hep3B | Hepatocellular Carcinoma | Growth inhibition, apoptosis, gene expression | mui.ac.irnih.govresearchgate.net |
| SMMC-7721 | Hepatocellular Carcinoma | Growth inhibition, apoptosis, gene expression | mui.ac.irnih.govresearchgate.net |
| HA22T/VGH | Hepatocellular Carcinoma | Growth inhibition, apoptosis, gene expression | mui.ac.irnih.govresearchgate.net |
| H.Ep. #1 | Human Tumor Strain | Growth inhibition | aacrjournals.org |
| L5178Y | Murine Leukemia | Antiproliferative action | jst.go.jp |
Advanced Research Methodologies for 5 Fluoro 2 Deoxycytidine Studies
Isotopic Labeling Techniques for Metabolic Tracking
Isotopic labeling is a powerful tool for tracing the metabolic pathways of compounds within a biological system. By replacing an atom in the molecule with its heavier, non-radioactive (stable) or radioactive isotope, researchers can follow the compound's absorption, distribution, metabolism, and excretion. This approach provides critical insights into metabolic fluxes and the engagement of FdCyd with its molecular targets.
A key innovation in studying FdCyd is the use of its radiofluorinated analog, 5-[¹⁸F]fluoro-2'-deoxycytidine ([¹⁸F]FdCyd), in conjunction with Positron Emission Tomography (PET) imaging. snmjournals.org This non-invasive imaging modality allows for the real-time visualization of the drug's biodistribution in preclinical models and human subjects. nih.gov
[¹⁸F]FdCyd has been developed as a companion imaging agent to help understand the variable patient responses observed in clinical trials of FdCyd therapy. nih.govssu.ac.ir Studies have shown that [¹⁸F]FdCyd is stable in serum and can clearly delineate tumor lesions in mouse models. brieflands.com When compared with other PET tracers, [¹⁸F]FdCyd demonstrated favorable tumor accumulation and tumor-to-muscle ratios, suggesting its potential as a proliferation imaging agent. brieflands.com In the first-in-human studies, [¹⁸F]FdCyd, administered with tetrahydrouridine (B1681287) (an inhibitor of cytidine (B196190) deaminase to prevent rapid drug breakdown), showed acceptable radiation dosimetry and enabled tumor visualization, providing valuable pharmacokinetic data that can inform therapeutic strategies. nih.govnih.gov
Since FdCyd's primary mechanism of action is the inhibition of DNA methylation, measuring changes in the methylation status of genomic DNA is crucial. Several quantitative techniques are employed:
Chromatography-Based Methods: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) is considered a gold standard for quantifying global DNA methylation. nih.gov These methods involve hydrolyzing DNA into individual nucleosides and measuring the ratio of 5-methyl-2'-deoxycytidine (B118692) (5mC) to total deoxycytidine. nih.gov
Bisulfite Sequencing: This is the gold-standard for single-nucleotide resolution methylation analysis. Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing reveal the precise methylation status of specific CpG sites, entire genes, or even the whole genome.
Immuno-based Methods: Techniques like Methylated DNA Immunoprecipitation (MeDIP) use antibodies that specifically recognize and bind to 5mC. The enriched methylated DNA fragments can then be quantified or analyzed by sequencing (MeDIP-seq) to identify genome-wide methylation patterns.
Methylation-Specific PCR (MSP): Following bisulfite treatment, MSP uses two pairs of primers to distinguish between methylated and unmethylated DNA sequences, offering a rapid method to assess the methylation status of specific gene promoters. Studies on DNMT inhibitors have successfully used MSP to show demethylation of tumor suppressor gene promoters after treatment. waocp.org
Following treatment with DNMT inhibitors like FdCyd, these methods have been used to demonstrate dose-dependent global hypomethylation and demethylation of specific hypermethylated genes, such as the p15 (B1577198) tumor suppressor gene, in patients with leukemia. nih.gov
In Vitro Biochemical Assays for Enzyme Characterization
To understand how FdCyd interacts with its target enzymes, researchers utilize a variety of in vitro biochemical assays. These controlled experiments are essential for characterizing the compound's inhibitory activity and kinetics.
Several assay formats are available to directly measure the activity of DNMT enzymes and the inhibitory effect of compounds like FdCyd. A common approach involves an ELISA-like (Enzyme-Linked Immunosorbent Assay) reaction. In this setup, a cytosine-rich DNA substrate is coated onto microplate wells. The DNMT enzyme transfers methyl groups from a donor (S-adenosyl-L-methionine) to the DNA substrate. The resulting methylated DNA is then detected using a specific antibody against 5-methylcytosine, and the signal, which is proportional to enzyme activity, is quantified colorimetrically or fluorometrically. These kits allow for the rapid screening and characterization of DNMT inhibitors.
Enzyme kinetic studies are performed to quantify the potency of an inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a common metric, representing the concentration of the inhibitor required to reduce the activity of an enzyme or a biological process by 50%. For FdCyd, IC₅₀ values are typically determined using cell-based assays that measure the inhibition of cancer cell growth and viability. These studies have established that FdCyd inhibits cell proliferation in a dose-dependent manner across various cancer cell lines. ssu.ac.irssu.ac.ir The determination of the inhibition constant (Ki), which defines the binding affinity of the inhibitor to the enzyme, requires assays with purified DNMT enzymes. FdCyd, after being incorporated into DNA, acts as a mechanism-based inhibitor by forming a covalent bond with the DNMT enzyme. snmjournals.orgmedchemexpress.com
| Cell Line | Cancer Type | Assay Duration | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| HCT-116 | Colon Carcinoma | 24 hours | 1.72 | brieflands.com |
| HCT-116 | Colon Carcinoma | 48 hours | 1.63 | brieflands.com |
| AsPC-1 | Pancreatic Cancer | Not Specified | ~1.0 | ssu.ac.irssu.ac.ir |
| LCL-PI 11 | Hepatocellular Carcinoma | Not Specified | ~1.0 | ssu.ac.irssu.ac.ir |
Cell Culture and Molecular Biology Techniques
Cell culture systems are indispensable for investigating the molecular mechanisms underlying the anti-tumor effects of FdCyd. medchemexpress.com Researchers use established cancer cell lines, such as those from pancreatic (AsPC-1), hepatocellular (LCL-PI 11), and colon (HCT-116) cancers, to study the compound's biological activities. ssu.ac.irbrieflands.comssu.ac.ir
A standard workflow involves treating these cells with varying concentrations of FdCyd and assessing the outcomes using a suite of molecular biology techniques:
Cell Viability Assays (e.g., MTT Assay): The MTT assay is a colorimetric test used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is routinely used to determine the IC₅₀ values of FdCyd. brieflands.comssu.ac.ir
Apoptosis Assays (e.g., Flow Cytometry): To determine if cell death occurs via apoptosis (programmed cell death), cells are stained with markers like Annexin-V and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. Studies show that FdCyd significantly induces apoptosis in a time-dependent manner. ssu.ac.irssu.ac.ir
Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). FdCyd has been shown to cause cell cycle arrest, particularly at the G2/M checkpoint, by activating the DNA damage response pathway. medchemexpress.comnih.gov
Gene Expression Analysis (e.g., qRT-PCR): Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure changes in mRNA levels of specific genes. Research has demonstrated that FdCyd treatment leads to the downregulation of DNMT genes (DNMT1, 3a, 3b) and the re-expression (upregulation) of key tumor suppressor genes that were silenced by DNA hypermethylation, such as p16INK4a, p14ARF, p15INK4b, and p21. nih.govssu.ac.irbrieflands.com
These integrated methodologies provide a comprehensive understanding of FdCyd, from its systemic distribution and target engagement to its ultimate effects on cancer cell gene expression, proliferation, and survival.
Mutant Cell Line Studies for Pathway Elucidation
The metabolic activation of 5-Fluoro-2'-deoxycytidine (FdCyd) is a critical prerequisite for its cellular activity. A powerful method for dissecting these metabolic routes involves the use of mutant cell lines with defined deficiencies in key enzymes of nucleoside and nucleotide metabolism. nih.gov By comparing the cytotoxicity of FdCyd in these specialized cell lines to that in parent cells, researchers can pinpoint the specific enzymes and pathways responsible for its conversion into the active inhibitor of thymidylate synthase, 5-fluoro-2'-deoxyuridylate (FdUMP). nih.gov
Studies using S-49 lymphoma cell lines, which have variants lacking specific enzymes, have been particularly insightful. nih.gov This research has established that FdCyd is metabolized to FdUMP through two distinct pathways: nih.gov
Pathway 1: A sequential phosphorylation by deoxycytidine kinase to form 5-fluoro-2'-deoxycytidine monophosphate, followed by deamination via deoxycytidylate deaminase. nih.gov
Pathway 2: An initial deamination by cytidine deaminase to produce 5-fluoro-2'-deoxyuridine (B1346552), which is then phosphorylated by thymidine (B127349) kinase. nih.gov
The use of these mutant cell lines provides a clear genetic basis for identifying the functional importance of each pathway. For instance, a cell line deficient in deoxycytidine kinase would rely entirely on the second pathway for FdCyd activation, and its sensitivity to the compound would reflect the efficiency of that route. This approach has been fundamental in mapping the metabolic landscape of fluoropyrimidines. nih.gov
| Pathway | Initial Enzyme | Intermediate Product | Second Enzyme | Active Metabolite | Reference |
|---|---|---|---|---|---|
| 1 | Deoxycytidine kinase | 5-fluoro-2'-deoxycytidine monophosphate | Deoxycytidylate deaminase | 5-fluoro-2'-deoxyuridylate (FdUMP) | nih.gov |
| 2 | Cytidine deaminase | 5-fluoro-2'-deoxyuridine | Thymidine kinase | 5-fluoro-2'-deoxyuridylate (FdUMP) | nih.gov |
Genetic Engineering Approaches (e.g., expression of human enzymes in bacterial systems)
Genetic engineering provides a controlled environment to study specific enzyme-substrate interactions outside the complexity of a mammalian cell. A common approach involves expressing human enzymes in bacterial systems, such as Escherichia coli. nih.govresearchgate.net This methodology allows for the production and purification of large quantities of a specific human enzyme, which can then be used in detailed kinetic studies with compounds like 5-Fluoro-2'-deoxycytidine.
This technique is foundational to enzyme/prodrug therapy systems, where a non-human enzyme (like bacterial cytosine deaminase) is introduced into target cells to convert a non-toxic prodrug (e.g., 5-fluorocytosine) into a potent cytotoxic agent (5-fluorouracil). nih.govnih.gov The principles of this approach are directly applicable to metabolic research. By engineering bacterial systems to express human nucleoside metabolizing enzymes—such as cytidine deaminase or deoxycytidine kinase—researchers can:
Isolate and Characterize Enzyme Activity: Study the specific activity and substrate affinity of a single human enzyme for 5-Fluoro-2'-deoxycytidine and its analogs without interference from other cellular enzymes.
Screen for Novel Enzyme Functions: Use genetic screening systems in bacteria to identify novel enzymes, potentially from metagenomic libraries, that can metabolize fluoropyrimidines. researchgate.net This can uncover previously unknown metabolic pathways or enzymes with unique specificities. researchgate.net
Evaluate Metabolic Conversion: Quantify the efficiency of conversion of the parent compound to its various metabolites by the specific human enzyme expressed in the bacterial system.
Analysis of DNA-Protein Interactions (e.g., covalent adduct formation)
A primary mechanism of action for 5-Fluoro-2'-deoxycytidine is the inhibition of thymidylate synthase (TS) by its active metabolite, FdUMP. This inhibition is not merely competitive binding but involves the formation of a stable, covalent bond between the inhibitor, the enzyme, and a cofactor. nih.govacs.org The analysis of this DNA-protein interaction, specifically the formation of a ternary covalent adduct, is a cornerstone of research in this area. nih.govnih.gov
The process involves FdUMP, the enzyme thymidylate synthase, and the cofactor 5,10-methylenetetrahydrofolate. nih.gov A nucleophilic group from the enzyme attacks the 6-position of the FdUMP ring, forming a covalent bond. nih.gov This ternary complex is exceptionally stable and effectively traps the enzyme, preventing it from performing its essential function of synthesizing thymidylate, a necessary precursor for DNA synthesis. acs.org
Methodologies used to study these covalent adducts include:
Mass Spectrometry: Intact protein analysis ("top-down" MS) can detect the mass shift corresponding to the formation of the covalent adduct, confirming its presence and allowing for quantification of enzyme occupancy. mdpi.com "Bottom-up" MS involves digesting the protein and identifying the specific peptide fragment that is covalently bound to the drug. mdpi.com
Biochemical Assays: The stability of the complex allows it to be isolated using techniques like nitrocellulose membrane filtration, separating the enzyme-adduct complex from unbound components. nih.govnih.gov
Spectrophotometry: The formation of the covalent bond can lead to a change in the absorbance spectrum of the pyrimidine (B1678525) chromophore, which can be monitored to study the kinetics of the interaction. nih.govnih.gov
The study of this covalent adduct is crucial, as its formation is the ultimate cytotoxic event for this class of compounds and its efficiency can be a determinant of cellular resistance. acs.org
| Component | Role in Adduct Formation | Reference |
|---|---|---|
| 5-fluoro-2'-deoxyuridylate (FdUMP) | The active metabolite that binds to the enzyme's active site. | nih.govnih.gov |
| Thymidylate Synthase (TS) | The target enzyme that provides a nucleophilic residue for covalent bonding. | nih.gov |
| 5,10-methylenetetrahydrofolate | A necessary cofactor that stabilizes the ternary complex. | nih.gov |
| Covalent Bond | Forms between the 6-position of FdUMP and a nucleophile on the enzyme, leading to irreversible inhibition. | nih.gov |
Prodrug Strategies and Enhancing 5 Fluoro 2 Deoxycytidine Efficacy in Preclinical Models
Development of Prodrugs for Improved Intracellular Delivery
The efficacy of nucleoside analogs like 5-Fluoro-2'-deoxycytidine (B1672315) is often limited by factors such as poor membrane permeability and resistance mechanisms, including insufficient phosphorylation by intracellular kinases. To overcome these barriers, various prodrug strategies are employed to improve the delivery of the active compound into target cells.
The "pronucleotide" strategy involves masking the phosphate (B84403) group of a nucleotide with protecting groups that are cleaved inside the cell, releasing the active nucleotide monophosphate. This approach bypasses the need for the initial and often rate-limiting phosphorylation step catalyzed by deoxycytidine kinase.
A prominent example of this strategy is the ProTide (pro-nucleotide) technology. ProTides are characterized by an aryl group and an amino acid ester attached to the phosphate group. This structure is designed to be stable in plasma but is efficiently cleaved by intracellular enzymes like cathepsin A or carboxylesterase to release the nucleotide monophosphate. While specific ProTide derivatives of FdCyd are not extensively detailed in the provided research, the successful application of this technology to the closely related compound 5-fluoro-2'-deoxyuridine (B1346552) (FdUR) highlights its potential. nih.gov A series of 3'-ester ProTide prodrugs of FdUR were synthesized and showed significantly improved anti-liver cancer activity compared to the parent drug, with the most efficient prodrug achieving sub-micromolar activity against HepG2 cells. nih.gov This demonstrates that the ProTide approach is a viable and promising strategy for enhancing the intracellular concentration and subsequent therapeutic activity of fluoropyrimidine nucleosides. nih.gov
Co-Administration with Enzyme Inhibitors to Modulate Metabolism
A primary challenge in the clinical application of FdCyd is its rapid degradation in the body. aacrjournals.org Strategic co-administration with specific enzyme inhibitors can protect FdCyd from catabolism, thereby increasing its bioavailability and directing its metabolism toward the desired therapeutic pathway. aacrjournals.orgnih.gov
In vivo, FdCyd is susceptible to rapid deamination by the enzyme cytidine (B196190) deaminase (CD), which converts it into inactive or potentially toxic metabolites. aacrjournals.orgnih.gov This enzymatic action is a major factor limiting the compound's effectiveness. To counteract this, FdCyd is often co-administered with a potent cytidine deaminase inhibitor, such as Tetrahydrouridine (B1681287) (THU). nih.gov THU effectively blocks the catabolism of FdCyd, significantly increasing its plasma concentration and exposure. aacrjournals.org Studies in mice have shown that co-administering THU can increase the exposure to orally administered FdCyd by as much as 87-fold, demonstrating that THU effectively reduces the first-pass metabolism of FdCyd. aacrjournals.org This combination is crucial for maintaining effective concentrations of the parent compound. aacrjournals.org
FdCyd can be metabolized via two primary pathways to exert its cytotoxic effect, which is primarily the inhibition of thymidylate synthetase by its metabolite, 5-fluoro-2'-deoxyuridylate (FdUMP). nih.gov
Deamination Pathway: Cytidine deaminase converts FdCyd to 5-fluoro-2'-deoxyuridine (FUdR), which is then phosphorylated by thymidine (B127349) kinase to the active FdUMP. nih.gov This is also a catabolic pathway that leads to degradation. aacrjournals.org
Phosphorylation Pathway: FdCyd is first phosphorylated by deoxycytidine kinase to 5-fluoro-2'-deoxycytidylate (FdCMP). FdCMP is then deaminated by deoxycytidylate deaminase to FdUMP. nih.govsnmjournals.orgsnmjournals.org
By inhibiting cytidine deaminase with Tetrahydrouridine, the first pathway is blocked. nih.gov This action effectively directs the metabolism of FdCyd through the more therapeutically desirable phosphorylation pathway. nih.gov This modulation ensures that more FdCyd is converted into its active form within tumor cells, which often have higher levels of deoxycytidylate deaminase than normal tissues, potentially leading to selective cytotoxicity. snmjournals.orgsnmjournals.org
Preclinical Evaluation in Disease Models
The therapeutic potential of FdCyd, particularly in combination with THU, has been assessed in various preclinical models, with a significant focus on its in vitro activity against cancer cell lines.
FdCyd has demonstrated potent activity against a range of cancer cell lines in laboratory settings. In a study involving pediatric brain tumors, FdCyd markedly reduced the proliferation of tumor spheres derived from Group 3 medulloblastoma, ependymoma, and choroid plexus carcinoma models at nanomolar concentrations. nih.govnih.gov
Further studies have quantified its growth-inhibitory effects. In the HCT-116 human colon cancer cell line, FdCyd showed significant cell growth inhibition, with half-maximal inhibitory concentration (IC50) values of 1.72 µM after 24 hours and 1.63 µM after 48 hours of treatment. brieflands.com Another investigation in pancreatic cancer (AsPC-1) and hepatocellular carcinoma (LCL-PI 11) cell lines also found significant dose-dependent growth inhibition, with an approximate IC50 value of 1 µM for both cell lines. ssu.ac.ir These findings underscore the compound's ability to inhibit cancer cell proliferation in vitro. brieflands.comssu.ac.irnih.gov
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Source |
|---|---|---|---|---|
| HCT-116 | Colon Cancer | 1.72 | 24 | brieflands.com |
| HCT-116 | Colon Cancer | 1.63 | 48 | brieflands.com |
| AsPC-1 | Pancreatic Cancer | ~1 | Not Specified | ssu.ac.ir |
| LCL-PI 11 | Hepatocellular Carcinoma | ~1 | Not Specified | ssu.ac.ir |
In Vivo Efficacy in Animal Models
The in vivo antitumor activity of 5-Fluoro-2'-deoxycytidine (FdCyd) has been evaluated in various preclinical models, often in combination with a cytidine deaminase inhibitor to enhance its efficacy. nih.govnih.gov The primary rationale for co-administration with an inhibitor like tetrahydrouridine (THU) is to prevent the rapid metabolic degradation of FdCyd into 5-fluoro-2'-deoxyuridine (FdUrd) and subsequently 5-fluorouracil (B62378) (5-FU), thereby increasing FdCyd's bioavailability and its specific mechanism of action as a DNA methyltransferase inhibitor. nih.govaacrjournals.orgnih.gov
Preclinical studies have demonstrated that this combination strategy exhibits antitumor activity superior to other antimetabolites, such as 5-fluorouracil, in certain models. nih.gov The spectrum of cytotoxic activity and in vivo efficacy of FdCyd is noted to be similar to that of FdUrd and 5-FU. aacrjournals.org
Pharmacodynamic Endpoints in Preclinical Studies
Pharmacodynamic studies are crucial for understanding the mechanism by which 5-Fluoro-2'-deoxycytidine (FdCyd) exerts its effects in preclinical models. The primary mechanism of FdCyd is the inhibition of DNA methyltransferase (DNMT). nih.govnih.gov Following cellular uptake, FdCyd is phosphorylated and incorporated into DNA, where it forms a covalent bond with DNMT enzymes. nih.govnih.gov This action depletes active DNMT, leading to the re-expression of tumor suppressor genes that were previously silenced by DNA hypermethylation. nih.govaacrjournals.org
In preclinical investigations involving pediatric brain tumor models, researchers assessed several pharmacodynamic markers. nih.gov In vitro analysis of mouse Group 3 medulloblastoma tumorspheres treated with FdCyd revealed an increase in the number of cells in the G0/G1 phase of the cell cycle and a rise in apoptotic cells. nih.gov This suggests that FdCyd can induce cell cycle arrest and programmed cell death. nih.gov However, in these same in vitro experiments, no significant changes in global DNA methylation, as measured by the percentage of 5-methyl-cytosine, were detected after a three-day treatment period. nih.gov
When transitioning to in vivo models, the pharmacodynamic effects were less pronounced. A slight, albeit statistically significant, increase in apoptosis was observed in Group 3 medulloblastoma tumors just three hours after treatment, but the robust effects seen in vitro did not fully translate to the in vivo setting. nih.gov In clinical research settings, novel pharmacodynamic endpoints have been developed, such as detecting the expression of the tumor suppressor protein p16/INK4A in circulating tumor cells (CTCs), to provide evidence of DNMT inhibition by FdCyd. nih.gov
Future Directions in 5 Fluoro 2 Deoxycytidine Research
Elucidation of Underexplored Molecular Interactions
There is no available scientific literature detailing the specific molecular interactions of N-Methyl-5-fluorodeoxycytidine. Research has not yet elucidated its binding partners, its effects on non-canonical DNA structures, or other potential molecular targets that would be distinct from its parent compound, 5-fluoro-2'-deoxycytidine (B1672315).
Integration with Advanced Omics Technologies for Comprehensive Analysis
There are no published studies that have integrated this compound with advanced omics technologies. Consequently, there is no data available from transcriptomic, proteomic, or metabolomic analyses to provide a comprehensive understanding of its cellular effects.
Translational Research Perspectives and Preclinical Model Development
No translational research or preclinical studies specifically investigating this compound in cancer models or other diseases have been identified in the scientific literature. While extensive preclinical research exists for 5-fluoro-2'-deoxycytidine, this information cannot be directly extrapolated to its N-methylated derivative without specific experimental validation. cancer.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-Methyl-5-fluorodeoxycytidine in laboratory settings?
- Methodological Answer :
- Use fume hoods or local exhaust ventilation to minimize inhalation risks.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Store in tightly sealed containers, away from oxidizers, in cool, dark conditions .
- In case of spills, avoid water dispersion; collect material in closed containers using non-sparking tools .
- Reference Safety Data Sheets (SDS): These protocols align with general guidelines for handling nucleoside analogs, emphasizing containment and personal protective equipment (PPE) .
Q. How can researchers validate the purity of this compound during synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 260 nm) to assess purity.
- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]+) and isotopic patterns.
- NMR : Analyze , , and spectra to verify structural integrity and detect impurities .
- Example: A recent synthesis of 5hmdC (a structural analog) employed HPLC with >98% purity thresholds and -NMR for phosphoramidite intermediates .
Q. What are the key steps for synthesizing this compound from precursor molecules?
- Methodological Answer :
- Step 1 : Protect the 5’-OH group of 5-fluorodeoxycytidine using dimethoxytrityl (DMT) chloride.
- Step 2 : Methylate the N4 position using methyl iodide in anhydrous DMF with a base (e.g., DBU).
- Step 3 : Deprotect the 5’-OH group via acidic treatment (e.g., 3% dichloroacetic acid in DCM).
- Step 4 : Purify via silica gel chromatography and verify with LC-MS .
- Note: Similar methodologies are validated for modified nucleosides, ensuring regioselectivity and minimal side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer :
- Experimental Design :
Prepare buffered solutions (pH 4.0–9.0) and incubate the compound at 37°C.
Sample aliquots at intervals (0, 24, 48, 72 hrs) and analyze via HPLC.
Use Arrhenius kinetics to model degradation rates and identify pH-sensitive functional groups (e.g., glycosidic bond hydrolysis).
- Data Interpretation : Cross-reference with stability studies of fluorinated nucleosides like 5-fluoro-2’-deoxyuridine, noting fluorine’s electron-withdrawing effects on acid/base resistance .
Q. What advanced strategies optimize the incorporation of this compound into oligonucleotides for epigenetic studies?
- Methodological Answer :
- Phosphoramidite Chemistry :
- Activate the 3’-OH with 1H-tetrazole and couple with phosphoramidite derivatives under anhydrous conditions.
- Use controlled pore glass (CPG) supports for solid-phase synthesis.
- Challenge : Methylation at N4 may sterically hinder coupling efficiency. Mitigate by adjusting coupling times (e.g., 5–10 min extensions) and using high-purity reagents .
- Validation: For 5hmdC triphosphates, P(V)-N activation with DCI improved incorporation rates in PCR .
Q. How should researchers design controls to distinguish enzymatic vs. non-enzymatic modifications of this compound in cellular systems?
- Methodological Answer :
- Control Experiments :
Heat-inactivated enzymes : Incubate compound with lysates pre-treated at 95°C for 15 min.
Isotopic labeling : Use -methyl analogs to track enzymatic transfer via MS.
Competitive inhibition : Co-administer S-adenosylhomocysteine (SAH) to block methyltransferases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
